alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid

Description

Properties

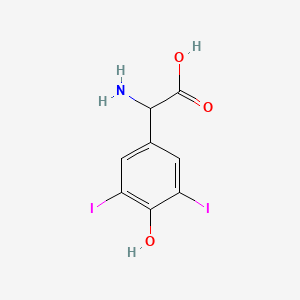

Molecular Formula |

C8H7I2NO3 |

|---|---|

Molecular Weight |

418.95 g/mol |

IUPAC Name |

2-amino-2-(4-hydroxy-3,5-diiodophenyl)acetic acid |

InChI |

InChI=1S/C8H7I2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |

InChI Key |

UBLGTNPIUQIRSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid typically involves the amination of alpha-bromocarboxylic acids. This process is straightforward and involves the reaction of bromoacids, which are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which alpha-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds is provided below:

Notes:

- Caffeic acid lacks iodine but shares a hydroxylated aromatic system, emphasizing its role in antioxidant applications.

Research and Industrial Relevance

- In contrast, caffeic acid is widely used in nutraceuticals , while 3,5-diiodo-4-hydroxyphenylpropionic acid is utilized in endocrine research .

- Synthetic Challenges: Iodination reactions often require harsh conditions, as seen in the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid, which involves iodine monochloride under controlled pH . Similar methodologies may apply to the target compound.

Biological Activity

α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid (CAS: 854646-83-6) is a synthetic compound related to Levothyroxine, a thyroid hormone used in the treatment of hypothyroidism. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid is characterized by its diiodinated aromatic structure, which contributes to its biological functions. The presence of iodine atoms enhances its interaction with biological molecules, particularly in thyroid hormone activity modulation.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid |

| Molecular Formula | C9H8I2N1O3 |

| CAS Number | 854646-83-6 |

Research indicates that α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid acts as an impurity in Levothyroxine formulations. Its biological activity is primarily associated with thyroid hormone regulation. The compound mimics the action of thyroxine (T4) and may influence metabolic processes through:

- Thyroid Hormone Receptor Activation : It binds to thyroid hormone receptors (TRs), influencing gene expression related to metabolism and growth.

- Dehalogenation Processes : Studies have shown that iodinated compounds like 3,5-diiodo-4-hydroxybenzoic acid exhibit significant turnover activity in enzymatic reactions involving NADPH-dependent dehalogenases, which are crucial for detoxifying halogenated organic compounds .

Biological Effects

The following effects have been documented in various studies:

- Thyroid Hormone Activity : As an impurity of Levothyroxine, it may modulate thyroid function and influence metabolic rate.

- Neuroprotective Effects : Related compounds have shown potential neuroprotective properties by regulating pathways involved in neuronal survival and apoptosis .

Case Studies

- Thyroid Function Regulation : A study demonstrated that α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid could enhance metabolic rate in hypothyroid models by mimicking T4 action, leading to increased oxygen consumption and metabolic turnover.

- Neuroprotection in Cell Cultures : Research involving neuronal cell cultures indicated that similar iodinated compounds could reduce apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Biological Activity Data

A comparative analysis of various iodinated compounds reveals the relative biological activity of α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid:

| Compound | NADPH Consumption (μM/min) | % Maximum Rate |

|---|---|---|

| 3,5-Diiodo-4-hydroxybenzoic Acid | 124 ± 8 | 84% |

| 2-Iodophenol | 106 ± 3 | 71.6% |

| 2,4,6-Triiodophenol | 97 ± 14 | 65.5% |

This table illustrates that α-Amino-4-hydroxy-3,5-diiodo-benzeneacetic Acid exhibits substantial enzymatic activity comparable to other iodinated substrates, indicating its potential role in biochemical pathways involving dehalogenation and metabolism .

Q & A

Q. What are the validated synthetic routes for alpha-amino-4-hydroxy-3,5-diiodo-benzeneacetic acid, and how do reaction conditions influence iodine stability?

The synthesis typically involves halogenation and amination of a benzeneacetic acid precursor. Key challenges include maintaining iodine stability under acidic or oxidative conditions. For example, iodination using iodine monochloride (ICl) in acetic acid at 60–80°C preserves aromatic ring integrity but requires inert atmospheres to prevent dehalogenation . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) minimizes residual iodine loss. Stability studies should monitor iodine retention using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine chromatographic and spectroscopic methods:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to resolve degradation products. Confirm molecular ion peaks ([M+H]+) at m/z 461 (C8H7I2NO3) .

- NMR : Look for diagnostic signals: δ 7.8–8.1 ppm (aromatic protons adjacent to iodine), δ 4.2 ppm (α-amino CH2), and δ 12.5 ppm (carboxylic acid proton). Discrepancies in peak splitting may indicate rotational isomerism .

- Elemental analysis : Ensure iodine content aligns with theoretical values (≥98% purity) .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Avoid exposure to light, moisture, or oxidizing agents, as iodine substituents are prone to photolytic cleavage and hydrolysis . Conduct accelerated stability testing (40°C/75% RH for 6 months) to validate shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurity profiles or assay interference. For example, trace levels of levothyroxine sodium impurities (e.g., ether cleavage byproducts) may confound thyroid receptor binding assays . Mitigation strategies include:

- Orthogonal assays : Compare results from radioligand binding (e.g., TRβ1) and functional reporter gene assays.

- Impurity profiling : Use high-resolution LC-MS/MS to quantify co-eluting contaminants (<0.1% threshold) .

- Dose-response normalization : Apply Hill equation modeling to distinguish specific vs. nonspecific effects .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum)?

- LC-ICP-MS : Quantify iodine isotopes (¹²⁷I and ¹²⁹I) with detection limits <1 ng/mL. Use isotope dilution for matrix effect correction .

- Derivatization GC-MS : Convert the carboxylic acid to a methyl ester (BF3/MeOH) for enhanced volatility. Monitor fragments at m/z 169 (benzene ring) and m/z 127 (I-) .

- Microscale NMR : Hyperpolarized ¹³C-NMR with cryoprobes improves sensitivity for low-concentration samples .

Q. How should researchers design experiments to probe the compound’s mechanism of action in enzymatic systems?

- Kinetic studies : Use stopped-flow spectroscopy to measure binding kinetics (kon/koff) with thyroid peroxidase (TPO). Compare inhibition constants (Ki) under varying pH (4.5–7.4) to assess protonation effects .

- Docking simulations : Perform molecular dynamics with TPO crystal structures (PDB: 1N4X) to identify key interactions (e.g., hydrogen bonding with His-533) .

- Isothermal titration calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) for binding events .

Q. What strategies mitigate iodine leaching during in vitro assays?

- Chelation : Add 1 mM EDTA to buffer solutions to sequester free iodide.

- Redox stabilization : Include 0.1% ascorbic acid in cell culture media to prevent iodine oxidation .

- Real-time monitoring : Embed iodine-selective electrodes in reaction vessels to track leaching kinetics .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

Solubility variations (>10-fold in PBS vs. Tris-HCl) likely stem from pH-dependent ionization of the carboxylic acid (pKa ~2.8) and phenolic hydroxyl (pKa ~9.1). Resolve discrepancies by:

- pH-solubility profiling : Measure solubility across pH 2–10 using shake-flask methods.

- Co-solvent optimization : Test binary systems (e.g., PEG-400/water) to enhance dissolution without altering ionization .

Q. Why do NMR spectra from different labs show inconsistent coupling patterns for aromatic protons?

Rotational restriction due to steric hindrance from iodine atoms can cause dynamic NMR effects. Perform variable-temperature NMR (25–60°C) to observe coalescence temperatures, confirming the presence of conformers. For quantification, use ¹H-¹³C HSQC to assign overlapping peaks .

Experimental Design Considerations

Q. What controls are essential for in vivo toxicity studies?

- Iodine balance controls : Monitor serum T3/T4 levels to differentiate compound-specific effects from iodine overload.

- Isotopic tracing : Administer ¹²⁵I-labeled compound to track biodistribution and metabolic deiodination .

- Sham-treated cohorts : Account for solvent effects (e.g., DMSO) on thyroid hormone axis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.